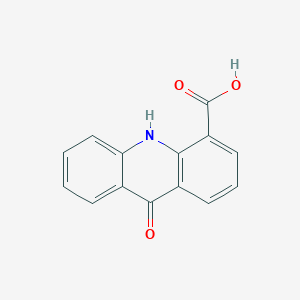
4-Carboxy-9-acridanone
Cat. No. B148867
Key on ui cas rn:
24782-64-7
M. Wt: 239.23 g/mol
InChI Key: BATAOFZEDHPRTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08034558B2
Procedure details


2,2′-Iminodibenzoic acid (5.27 g, 20.5 mmol) was mixed with phosphorus oxychloride (20 ml). The resulting pale yellow slurry was heated to boiling. The slurry turned initially bright yellow, then dissolved to give a deep red solution which was intensely yellow at the meniscus. After 2 hrs at reflux, excess solvent was evaporated under vacuum to give a dark oil. This was quenched with ice, then diluted with 2.0M aqueous HCl (25 ml) and the resulting dark solution re-heated to boiling. After 20 mins a solid precipitated and the mixture became very thick; another 20 mls of water was then added to allow effective stirring. After 1.5 hrs, the mixture was allowed to cool to ambient temperature. The yellow solid was collected by vacuum filtration, washed well with water, then acetone, and dried under vacuum to give 4-carboxyacridone (4.61 g, 94%). λmax (EtOH)=408, 390, 256 nm. δH (300 MHz, DMSO-d6) 7.24-7.33 (2H, m), 7.67-7.76 (2H, m), 8.17 (1H, d), 8.38 (1H, dd), 8.47 (1H, dd) and 11.9 (broad s, partially exch). Mass spectrum: (ES+) 240 (M+H), 262 (M+Na). Melting Point>300° C.


Name
Yield
94%
Identifiers


|
REACTION_CXSMILES
|
[NH:1]([C:11]1[CH:19]=[CH:18][CH:17]=[CH:16][C:12]=1[C:13]([OH:15])=O)[C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]>P(Cl)(Cl)(Cl)=O>[C:4]([C:3]1[C:2]2[NH:1][C:11]3[C:12](=[CH:16][CH:17]=[CH:18][CH:19]=3)[C:13](=[O:15])[C:10]=2[CH:9]=[CH:8][CH:7]=1)([OH:6])=[O:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.27 g
|
|
Type
|
reactant
|
|
Smiles
|
N(C1=C(C(=O)O)C=CC=C1)C1=C(C(=O)O)C=CC=C1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting pale yellow slurry was heated to boiling
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a deep red solution which
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After 2 hrs at reflux
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
excess solvent was evaporated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a dark oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This was quenched with ice
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with 2.0M aqueous HCl (25 ml)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting dark solution re-heated to boiling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After 20 mins a solid precipitated
|
|
Duration
|
20 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
another 20 mls of water was then added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The yellow solid was collected by vacuum filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed well with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
acetone, and dried under vacuum
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(O)C1=CC=CC=2C(C3=CC=CC=C3NC12)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.61 g | |
| YIELD: PERCENTYIELD | 94% | |
| YIELD: CALCULATEDPERCENTYIELD | 94% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
